

Certificate of Analysis: A Technical Guide to Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Irbesartan impurity 14-d4*

Cat. No.: *B15141488*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CoA) for the deuterated reference standard, **Irbesartan Impurity 14-d4**. Reference standards are critical for the accurate identification, quantification, and quality control of active pharmaceutical ingredients (APIs) and their impurities in drug development and manufacturing. While a specific Certificate of Analysis for a given lot is proprietary, this document synthesizes publicly available data and typical analytical practices to serve as an in-depth resource.

Irbesartan Impurity 14-d4 is the deuterium-labeled version of Irbesartan Impurity 14, a known process-related impurity of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension. Deuterated standards are essential as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties to the analyte and distinct mass.^[1]

Quantitative Data Summary

A Certificate of Analysis for a high-purity reference standard like **Irbesartan Impurity 14-d4** provides critical quantitative data to ensure its identity, purity, and potency. The following table summarizes the typical tests and expected specifications.

Test	Specification	Typical Method
Identification		
Appearance	White to Off-White Solid	Visual Inspection
¹ H NMR Spectrum	Conforms to structure	¹ H NMR Spectroscopy
Mass Spectrum	Conforms to structure	Mass Spectrometry (MS)
Infrared Spectrum	Conforms to structure	IR Spectroscopy
Purity & Assay		
Purity by HPLC	≥ 99.5%	HPLC-UV
Isotopic Purity	≥ 98% Deuterium Incorporation	Mass Spectrometry
Water Content	≤ 0.5%	Karl Fischer Titration
Residual Solvents	Meets USP <467> requirements	Headspace GC-MS
Physical Properties		
Molecular Formula	C ₁₄ H ₆ D ₄ N ₄	-
Molecular Weight	238.29 g/mol	-

Experimental Protocols

The characterization of a reference standard involves multiple orthogonal analytical techniques to unequivocally confirm its structure and purity.[\[2\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is typically employed to determine the chromatographic purity of Irbesartan and its related impurities.[\[3\]](#)[\[4\]](#)

- Instrumentation: HPLC system with UV-Vis detector.
- Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 μm particle size).

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent like acetonitrile.[5]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at approximately 220 nm.[6]
- Procedure: A solution of the **Irbesartan Impurity 14-d4** standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound, which provides evidence of its identity and the successful incorporation of deuterium atoms.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Procedure: The sample is dissolved and infused into the mass spectrometer. The ESI source ionizes the molecule, typically forming the $[M+H]^+$ ion. The instrument measures the mass-to-charge ratio (m/z) of this ion. For **Irbesartan Impurity 14-d4**, the expected m/z for the protonated molecule would confirm the mass of 238.29 Da plus the mass of a proton. The mass spectrum also allows for the determination of isotopic purity by analyzing the distribution of isotopic peaks.[7]

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For a deuterated standard, it also confirms the position of the deuterium labels.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl_3) or Deuterated Methanol (CD_3OD) is used.[8][9]

- Procedure: The sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected structure. For **Irbesartan Impurity 14-d4**, the absence of proton signals at the positions of deuteration provides definitive evidence of labeling.[\[10\]](#)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
- Procedure: The spectrum of the solid sample is typically recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The presence of absorption bands corresponding to key functional groups, such as the azide (N_3) and nitrile ($\text{C}\equiv\text{N}$) stretching vibrations, helps confirm the compound's identity.[\[3\]](#)

Thermogravimetric Analysis (TGA) for Potency Assessment

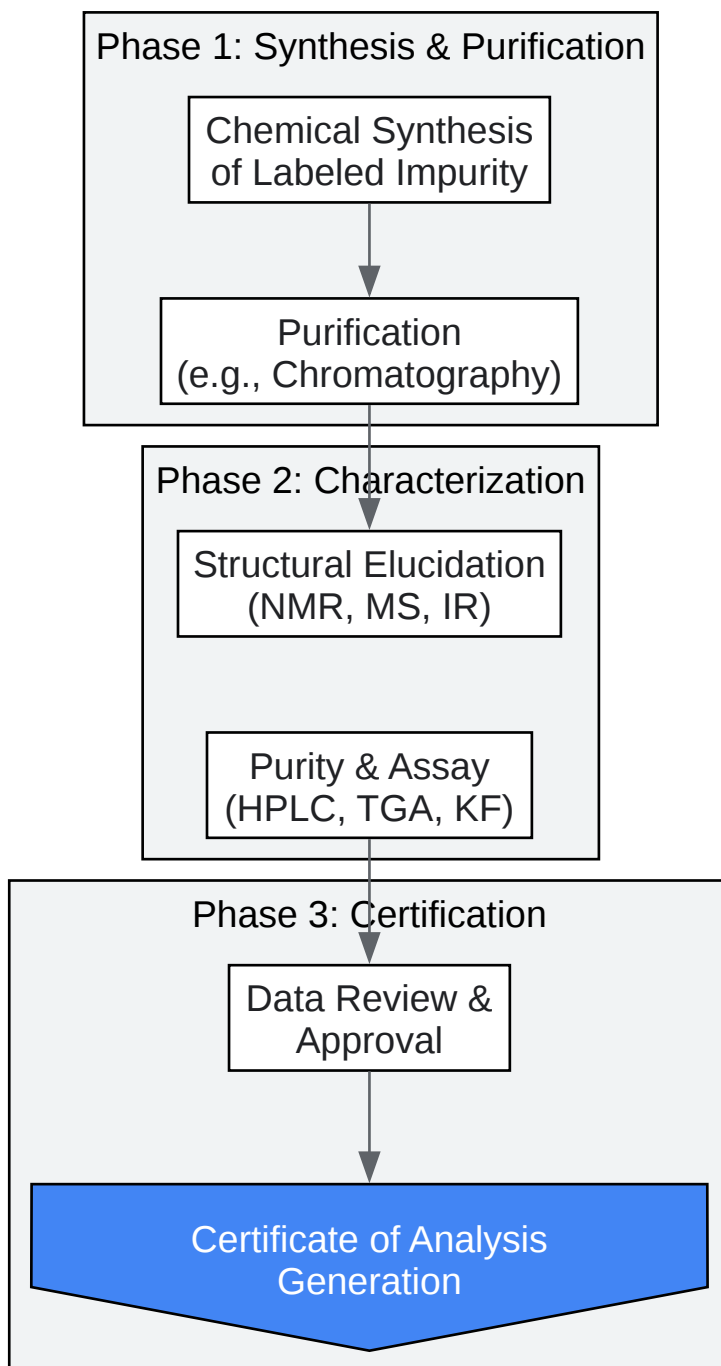
TGA measures changes in the mass of a sample as a function of temperature. It is used to quantify the amount of volatile substances, such as water and residual solvents, which is crucial for determining the potency of the reference standard.[\[11\]](#)[\[12\]](#)

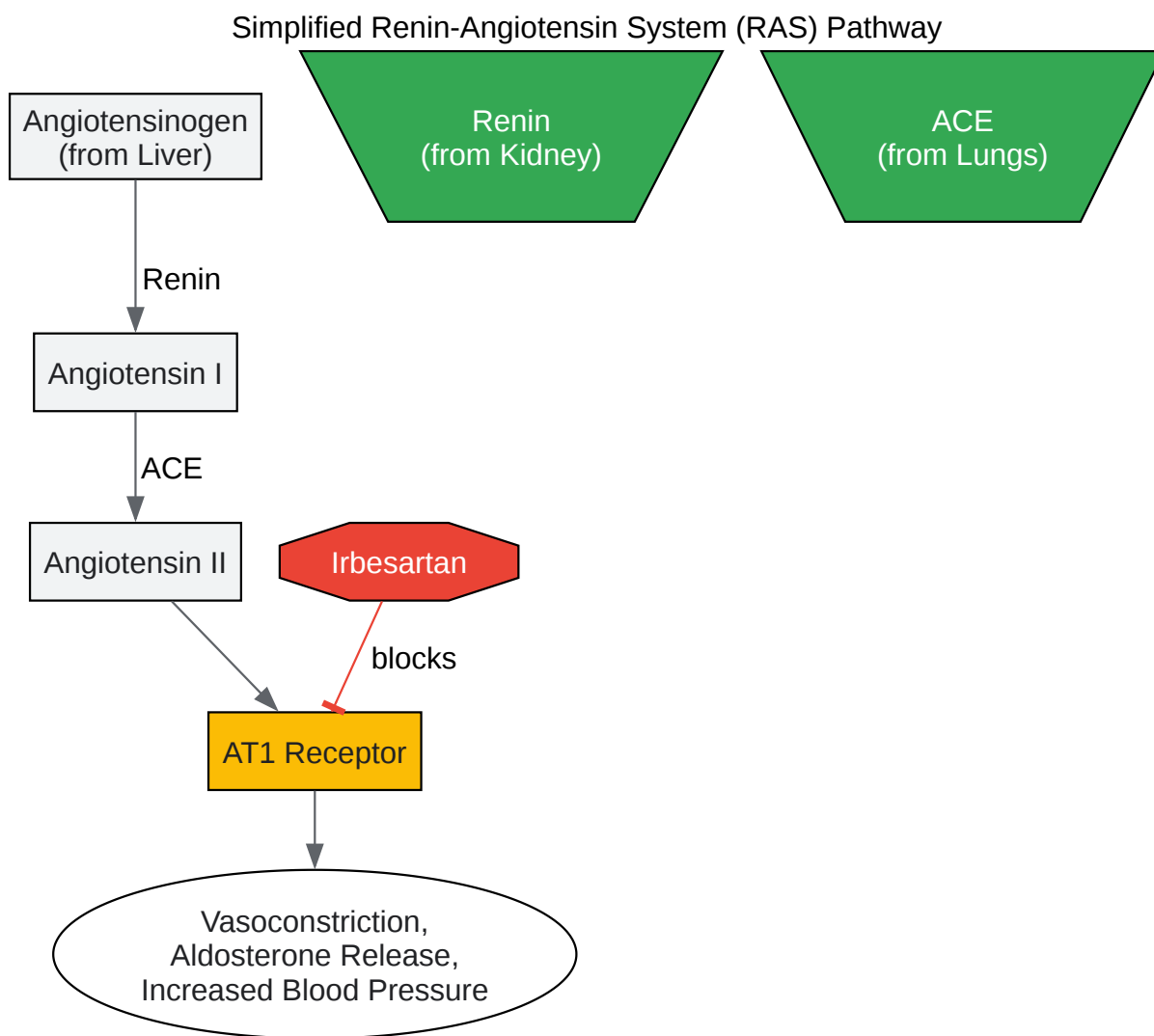
- Instrumentation: Thermogravimetric Analyzer.
- Procedure: A small, accurately weighed amount of the sample is heated in a controlled atmosphere (e.g., nitrogen). The instrument records the mass loss as the temperature increases. Significant mass loss at lower temperatures typically corresponds to the evaporation of water or residual solvents.

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in pharmaceutical sciences.

Reference Standard Certification Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. oaji.net [oaji.net]
- 4. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [Certificate of Analysis: A Technical Guide to Irbesartan Impurity 14-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141488#irbesartan-impurity-14-d4-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com